N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Overview
Description
“N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzothiazole derivative with a naphthalene derivative. Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring attached to a naphthalene ring via a carboxamide linkage. The benzothiazole ring would have a chlorine atom at the 7-position and a methoxy group at the 4-position .Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are believed to target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the desired therapeutic effect .
Biochemical Pathways
It is known that benzothiazole derivatives can interfere with the synthesis of cell wall components in mycobacterium tuberculosis, thereby inhibiting its growth . The downstream effects of this disruption can include cell death and a reduction in the bacterial population .
Result of Action
Based on the known effects of similar benzothiazole derivatives, it can be inferred that the compound may lead to the inhibition of bacterial growth and potentially the death of the bacteria .
Future Directions
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c1-24-15-9-8-14(20)17-16(15)21-19(25-17)22-18(23)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJJDIRUYGWHCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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